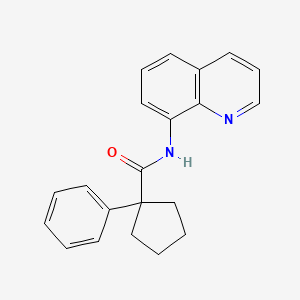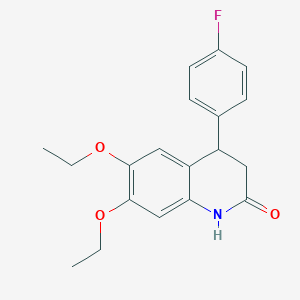
1-phenyl-N-(quinolin-8-yl)cyclopentanecarboxamide
Overview
Description
1-Phenyl-N-(quinolin-8-yl)cyclopentanecarboxamide is a complex organic compound that features a quinoline moiety attached to a cyclopentanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(quinolin-8-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the formation of the quinoline ring followed by its attachment to the cyclopentanecarboxamide moiety. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-(quinolin-8-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
1-Phenyl-N-(quinolin-8-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(quinolin-8-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and exhibit similar biological activities.
Cyclopentanecarboxamide Derivatives: These compounds are structurally related and may have comparable chemical reactivity.
Uniqueness: 1-Phenyl-N-(quinolin-8-yl)cyclopentanecarboxamide is unique due to the combination of the quinoline and cyclopentanecarboxamide structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-phenyl-N-quinolin-8-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-20(21(13-4-5-14-21)17-10-2-1-3-11-17)23-18-12-6-8-16-9-7-15-22-19(16)18/h1-3,6-12,15H,4-5,13-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPDQPGUEGKRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4436708.png)
![N-phenyl-N-[4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]amine](/img/structure/B4436714.png)
![1-[(4-ethoxyphenyl)sulfonyl]proline](/img/structure/B4436733.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4436735.png)
![1-(Cyclohexylmethyl)-3-hydroxy-3-[[methyl(1,2-oxazol-5-ylmethyl)amino]methyl]piperidin-2-one](/img/structure/B4436738.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide](/img/structure/B4436750.png)
![10-oxo-N-(2-phenylethyl)-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidine-5-carboxamide](/img/structure/B4436753.png)
![2-[(2-chlorobenzyl)sulfanyl]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B4436768.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B4436780.png)
![Ethyl 4-[3-(4-propan-2-ylphenyl)propanoyl]piperazine-1-carboxylate](/img/structure/B4436793.png)

![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4436807.png)
![ethyl 2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]benzoate](/img/structure/B4436808.png)
